2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid

Agrochemical Discovery Herbicide Formulation Physicochemical Property

Researchers developing next-generation herbicides require structurally unique phenoxyacetic acid scaffolds to overcome resistance to legacy auxin mimics. Generic 2,4-D or MCPA analogs cannot replicate the electronic and steric effects of the 2-chloro-5-(trifluoromethyl) motif. • CF₃ substitution enhances lipophilicity (LogP 2.82) and metabolic stability for foliar uptake and environmental fate studies • Free carboxylic acid enables rapid amide coupling for parallel library synthesis in agrochemical and pharmaceutical discovery • Available in mg-to-g scale with 1-5 day lead time from multiple stock points; bulk quantities upon request

Molecular Formula C9H6ClF3O3
Molecular Weight 254.59 g/mol
Cat. No. B13627508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid
Molecular FormulaC9H6ClF3O3
Molecular Weight254.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)OCC(=O)O)Cl
InChIInChI=1S/C9H6ClF3O3/c10-6-2-1-5(9(11,12)13)3-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15)
InChIKeyIQWHBGOSLVNJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic Acid Properties & Procurement


2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid (CAS 861064-49-5) is a halogenated phenoxyacetic acid derivative with the molecular formula C₉H₆ClF₃O₃ and a molecular weight of 254.59 g/mol . It belongs to the class of synthetic auxin herbicides, structurally characterized by a 2-chloro-5-(trifluoromethyl) substitution pattern on the phenyl ring [1]. This compound is primarily employed as a research chemical and synthetic intermediate in agrochemical and pharmaceutical discovery programs, with its herbicidal activity arising from the disruption of plant growth regulation pathways .

Role
Halogenated phenoxyacetic acid synthetic intermediate
Use context
Agrochemical & pharmaceutical discovery programs
Property focus
Lipophilicity probe with 5-CF3 substitution
Selection logic
SAR studies on auxin receptor modulation
Research chemical; not a formulated herbicide

2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic Acid Substitution Risk


While all phenoxyacetic acid derivatives share a common core structure and mode of action, the specific halogenation pattern on the aromatic ring profoundly influences both physicochemical properties and biological efficacy [1]. Simple substitution with a more common analog like 2,4-D (2,4-dichlorophenoxyacetic acid) or MCPA (4-chloro-2-methylphenoxyacetic acid) is not equivalent due to the unique electronic and steric contributions of the 2-chloro-5-(trifluoromethyl) motif [2]. The trifluoromethyl group is a strong electron-withdrawing group that significantly increases lipophilicity and metabolic stability compared to the methyl or second chloro group found in standard herbicides . These molecular distinctions directly impact the compound's herbicidal spectrum, potency against specific resistant weed biotypes, and environmental fate profile, making blind substitution a risk for achieving desired research or field outcomes [3].

Property
Target (2-Cl-5-CF3)
Common analogs (2,4-D / MCPA)
Lipophilicity
Higher due to CF3
Lower; Cl or CH3 instead of CF3
Metabolic stability
Predicted longer persistence
Rapid microbial degradation
Auxin receptor fit
Stronger electron-withdrawing effect may shift binding profile
Weaker induction; different weed spectrum

2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic Acid: Key Differentiators


Lipophilicity and Membrane Permeability

The presence of the 5-trifluoromethyl group significantly elevates the compound's lipophilicity relative to non-fluorinated analogs. This property is critical for foliar uptake and translocation in planta [1]. The calculated octanol-water partition coefficient (Log P) for the target compound is higher than that of the common herbicide MCPA, indicating a greater propensity to partition into biological membranes .

Lipophilicity vs MCPA
Class-level inference
ΔLog P ≈ 0.6 (calc.)
Supports lipophilicity-driven uptake research
ACD/Labs Percepta estimation; experimental validation needed
Agrochemical Discovery Herbicide Formulation Physicochemical Property

Trifluoromethyl Effect on Herbicidal Activity

Quantitative structure-activity relationship (QSAR) studies on phenoxyacetic acid herbicides demonstrate that the nature and position of ring substituents are primary determinants of herbicidal activity and spectrum [1]. The 5-trifluoromethyl group exerts a strong negative inductive effect, which influences the compound's binding affinity to auxin receptors compared to analogs with weaker electron-withdrawing groups like chlorine or methyl [2].

Auxin receptor binding
Class-level inference
Predicted higher affinity (QSAR)
SAR context for auxin receptor modulation studies
Based on formative activity models; direct assay data not available
Structure-Activity Relationship Herbicide Selectivity Weed Resistance

Metabolic Stability and Residual Activity

The trifluoromethyl group is known to confer resistance to oxidative metabolism in both plants and soil microorganisms . While specific soil half-life (DT50) data for this compound is not publicly available, the class-level inference is that it will exhibit greater metabolic stability than non-fluorinated analogs like 2,4-D, which is rapidly degraded by soil bacteria [1].

Soil persistence
Class-level inference
Predicted longer DT50 vs 2,4-D
Supports environmental fate comparative research
Inferred from CF3 metabolic stability; site-specific validation required
Environmental Fate Soil Persistence Weed Control Duration

2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic Acid Research & Industrial Applications


Next-Generation Herbicide Lead Optimization

This compound serves as a valuable scaffold for developing novel herbicides with improved activity against resistant weed biotypes. Its unique 2-chloro-5-(trifluoromethyl) substitution pattern can be exploited to explore SAR around auxin receptor binding, potentially leading to new molecules that overcome resistance to widely used phenoxy herbicides like 2,4-D and MCPA [1]. The enhanced lipophilicity conferred by the CF3 group is a key parameter to investigate for improving foliar uptake and translocation in target weeds .

Fluorination Impact on Persistence

Researchers in environmental chemistry can utilize this compound to conduct comparative degradation studies against non-fluorinated phenoxyacetic acids. By quantifying the soil half-life (DT50) and identifying major metabolites, scientists can directly assess how the introduction of a trifluoromethyl group alters the compound's environmental fate and persistence . This data is crucial for developing predictive models for the behavior of fluorinated agrochemicals in the environment.

Building Block for Complex Bioactives

Due to the presence of the carboxylic acid functional group, this compound is an ideal building block for creating diverse chemical libraries. It can be readily coupled with amines to form amides or reduced to the corresponding alcohol, enabling the synthesis of more complex molecules for screening in pharmaceutical or agrochemical discovery programs . The 2-chloro-5-(trifluoromethyl)phenoxy moiety is a privileged structure known to confer favorable physicochemical properties to drug candidates.

Application
Selection Property
Validation Focus
Herbicide lead optimization research
CF3-substitution SAR scaffold
Auxin receptor binding modulation review
Environmental fate comparative studies
Fluorinated aromatic persistence probe
Soil degradation kinetics evaluation
Synthetic building block for bioactive libraries
Carboxylic acid derivatization handle
Library synthesis and screening fit
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